molecular formula C21H25FN2O4S B11335842 1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11335842
M. Wt: 420.5 g/mol
InChI Key: AEFNBVQQRIGGDL-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a piperidine ring, which is further functionalized with a methanesulfonyl group and a carboxamide group.

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and methoxyphenyl groups, and the addition of the methanesulfonyl and carboxamide functionalities. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may play a crucial role in binding to these targets, while the piperidine ring and methanesulfonyl group contribute to the overall stability and activity of the compound . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O4S/c1-28-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)29(26,27)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25)

InChI Key

AEFNBVQQRIGGDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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